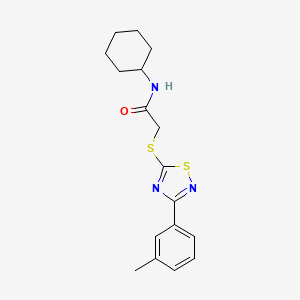

![molecular formula C18H23ClN6O B2532721 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride CAS No. 1781742-22-0](/img/structure/B2532721.png)

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

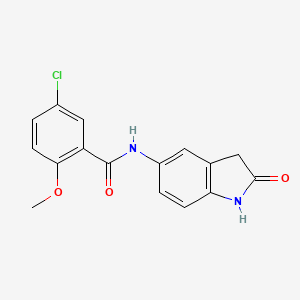

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrazole ring, and an aminobutyl group

Mechanism of Action

Target of Action

CRT0066101(hydrochloride) primarily targets the Protein Kinase D (PKD) family, which consists of three isoforms: PKD1, PKD2, and PKD3 . These isoforms play crucial roles in modulating cell proliferation, survival, invasion, and protein transport .

Mode of Action

CRT0066101(hydrochloride) acts as an inhibitor of these three PKD isoforms, with IC50 values of 1, 2.5, and 2 nM for PKD1, PKD2, and PKD3, respectively . It demonstrates selectivity for PKD over a range of more than 90 protein kinases, including PKCα, PKBα, MEK, ERK, c-Raf, c-Src, and c-Abl .

Biochemical Pathways

The inhibition of PKD activity by CRT0066101(hydrochloride) leads to a decrease in the phosphorylation of many cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This modulation of phosphoproteomic pathways explains the effects of CRT0066101(hydrochloride) on various types of cancer, including Triple-Negative Breast Cancer (TNBC) .

Pharmacokinetics

It is known to be orally active , suggesting that it has good bioavailability.

Result of Action

CRT0066101(hydrochloride) has been shown to have anticancer activity. It potently inhibits the proliferation of PANC-1 pancreatic cells, blocks the migration and invasion of U87MG glioblastoma cells , and decreases the growth of primary tumors and metastasis of ER(-) breast cancers . In TNBC, it dramatically inhibits proliferation, increases apoptosis , and suppresses bladder cancer growth by inducing G2/M cell cycle arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride typically involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by the introduction of the aminobutyl group. Common synthetic routes include:

Formation of Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic conditions.

Formation of Pyrazole Ring: This involves the cyclization of hydrazines with 1,3-diketones.

Introduction of Aminobutyl Group: This step often involves the alkylation of the pyrimidine ring with an appropriate aminobutyl halide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The process typically includes:

Batch Processing: Where each step of the synthesis is carried out in separate reactors.

Continuous Flow Processing: Where the entire synthesis is carried out in a single, continuous process, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.

5-amino-pyrazoles: Potent reagents in organic and medicinal chemistry.

Uniqueness

What sets 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRZGHHBBHLOQ-PFEQFJNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2532643.png)

![4-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-5-fluoropyrimidine](/img/structure/B2532644.png)

![2-(4-chlorophenoxy)-1-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2532647.png)

![3-(3,5-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2532648.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(benzylsulfanyl)ethan-1-one](/img/structure/B2532649.png)

![2-[(3-Fluoropropyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2532652.png)

![3-methoxy-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2532653.png)

![2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2532654.png)

![3-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2532658.png)